

MMV0193113: A Deep Dive into its Physicochemical Profile for Antimalarial Drug Development

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Compound of Interest

Compound Name: MMV019313

Cat. No.: B15622913

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[CITY, State] – **MMV019313**, a promising non-bisphosphonate inhibitor of Plasmodium falciparum farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS), has emerged as a significant lead compound in the quest for novel antimalarial therapies.^{[1][2]} Its distinction lies in its superior physicochemical properties compared to earlier bisphosphonate inhibitors, which have been hampered by poor bioavailability.^{[2][3][4]} This technical guide provides a comprehensive analysis of the known physicochemical properties of **MMV019313**, offering a critical resource for researchers and drug development professionals in the field of antimalarial discovery.

Core Physicochemical Properties

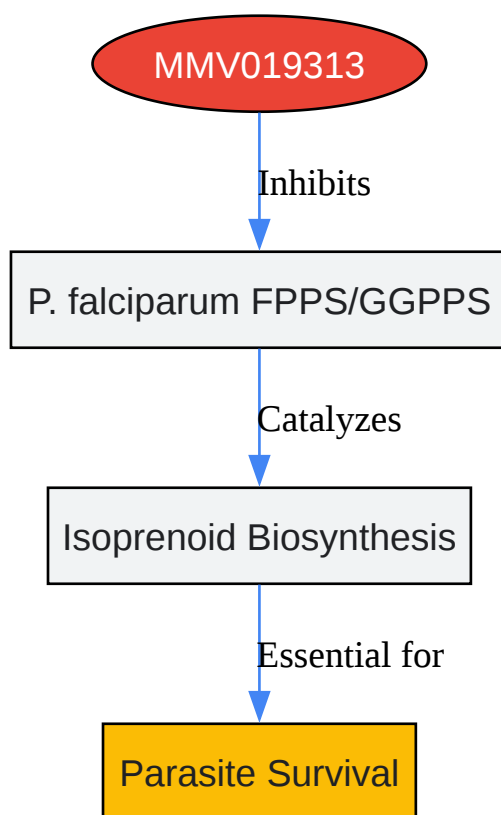
A thorough understanding of a drug candidate's physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its potential for clinical success. While extensive experimental data for **MMV019313** remains to be published, a combination of calculated predictions and qualitative descriptions from the literature provides a foundational understanding of its characteristics.

Below is a summary of the key physicochemical parameters for **MMV019313**. It is important to note that the quantitative values presented are computationally predicted and await experimental verification.

Property	Value	Data Type	Source
Molecular Formula	C ₂₂ H ₂₇ N ₃ O ₂ S	MedChemExpress	MedChemExpress
Molecular Weight	397.53 g/mol	MedChemExpress	
Topological Polar Surface Area (TPSA)	71.9 Å ²	Calculated	PubChem
Predicted LogP (XLogP3)	3.5	Calculated	PubChem
Predicted Water Solubility (LogS)	-4.3	Calculated	PubChem
Hydrogen Bond Donors	1	Calculated	PubChem
Hydrogen Bond Acceptors	4	Calculated	PubChem
Rotatable Bonds	5	Calculated	PubChem
Lipinski's Rule of Five	Compliant (0 violations)	Calculated	PubChem

Mechanism of Action: A Targeted Approach

MMV019313 exerts its antimalarial activity by inhibiting the *P. falciparum* bifunctional farnesyl/geranylgeranyl diphosphate synthase (FPPS/GGPPS).^{[1][2]} This enzyme is crucial for the biosynthesis of isoprenoids, which are essential for the parasite's survival. The targeted inhibition of this pathway represents a validated strategy for antimalarial drug development.



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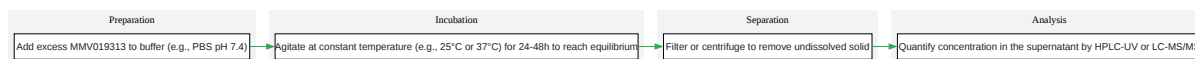
Figure 1. Simplified signaling pathway illustrating the mechanism of action of **MMV019313**.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and verification of the predicted properties of **MMV019313**, this section outlines standard experimental protocols for determining key physicochemical parameters.

Aqueous Solubility: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.



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Figure 2. Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity: LogD Determination

The distribution coefficient (LogD) at a specific pH is a critical measure of a compound's lipophilicity.



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Figure 3. Workflow for the determination of LogD.

Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput in vitro assay to predict passive intestinal absorption.



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Figure 4. Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Metabolic Stability: Liver Microsomal Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s.



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Figure 5. Workflow for the liver microsomal stability assay.

Future Directions and Conclusion

MMV019313 stands as a testament to the progress in antimalarial drug discovery, offering a promising scaffold with a favorable, albeit qualitatively described, physicochemical profile. The urgent next step for the research community is the experimental determination and publication of its core physicochemical properties. Such data will be invaluable for building robust structure-activity and structure-property relationships, guiding the optimization of this chemical series, and ultimately accelerating the development of new, effective, and orally bioavailable antimalarial drugs. The provided protocols offer a standardized framework for generating this critical experimental data.

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